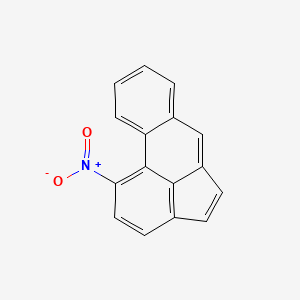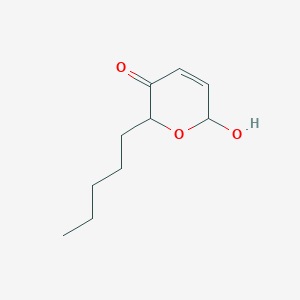
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often found in natural products. This compound is characterized by a pyran ring with a hydroxyl group and a pentyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pentyl-substituted hydroxy acid, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pentyl-substituted pyranone ketone, while reduction could produce a dihydropyran derivative.
Applications De Recherche Scientifique
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group may form hydrogen bonds with biological molecules, affecting their function. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methyl-2H-pyran-4(3H)-one: Known for its antioxidant properties.
5-Hydroxy-2-methyl-2H-pyran-4(3H)-one: Studied for its antimicrobial activity.
6-Hydroxy-2-ethyl-2H-pyran-3(6H)-one: Investigated for its potential use in flavor and fragrance industries.
Uniqueness
6-Hydroxy-2-pentyl-2H-pyran-3(6H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyranones. Its pentyl side chain can influence its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
125473-35-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-hydroxy-6-pentyl-2H-pyran-5-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h6-7,9-10,12H,2-5H2,1H3 |
Clé InChI |
SSNIKVRJASRLNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(=O)C=CC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


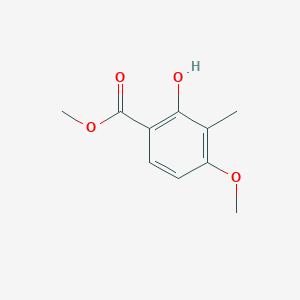
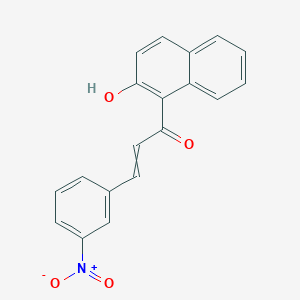
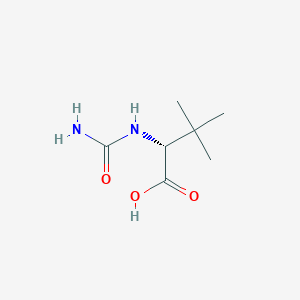
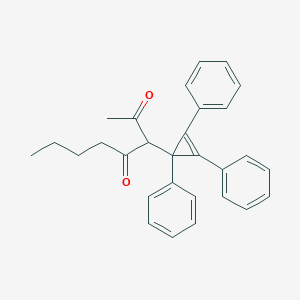
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
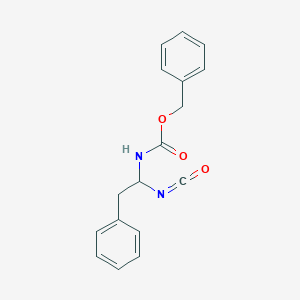
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

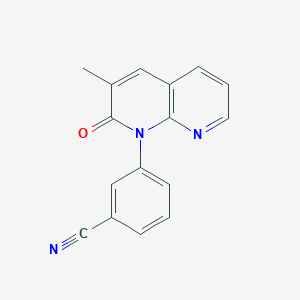
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
